molecular formula C13H20BrNO4Si B13913213 Methyl 5-bromo-6-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-1,6-dihydropyridine-3-carboxylate

Methyl 5-bromo-6-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-1,6-dihydropyridine-3-carboxylate

Cat. No.: B13913213
M. Wt: 362.29 g/mol
InChI Key: YVMNASUDUCVSRT-UHFFFAOYSA-N
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Description

Methyl 5-bromo-6-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-1,6-dihydropyridine-3-carboxylate is a complex organic compound with the molecular formula C13H20BrNO4Si. This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-6-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-1,6-dihydropyridine-3-carboxylate typically involves multiple steps. One common method includes the bromination of a pyridine derivative followed by esterification and silylation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-6-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, vary depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.

Scientific Research Applications

Methyl 5-bromo-6-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-1,6-dihydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-6-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-bromopyridine-2-carboxylate: A simpler derivative with similar bromine and ester functional groups.

    Methyl 5-bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylate: Another pyridine derivative with a similar structure but different functional groups.

Uniqueness

Methyl 5-bromo-6-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-1,6-dihydropyridine-3-carboxylate is unique due to its combination of bromine, ester, and silyl ether functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industrial settings.

Properties

Molecular Formula

C13H20BrNO4Si

Molecular Weight

362.29 g/mol

IUPAC Name

methyl 5-bromo-6-oxo-1-(2-trimethylsilylethoxymethyl)pyridine-3-carboxylate

InChI

InChI=1S/C13H20BrNO4Si/c1-18-13(17)10-7-11(14)12(16)15(8-10)9-19-5-6-20(2,3)4/h7-8H,5-6,9H2,1-4H3

InChI Key

YVMNASUDUCVSRT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C(=O)C(=C1)Br)COCC[Si](C)(C)C

Origin of Product

United States

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